Cas no 1381944-38-2 (4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine)

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine is a halogenated and fluorinated aromatic diamine derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—bromine and fluorine substituents, along with the N-methylated diamine group—enhance its reactivity and selectivity in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The electron-withdrawing effects of the halogens improve its stability and compatibility with demanding reaction conditions. This compound serves as a versatile intermediate in the development of agrochemicals, pharmaceuticals, and advanced materials, offering precise functionalization opportunities for tailored molecular architectures. Its high purity and well-defined reactivity profile make it valuable for research and industrial applications.
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine structure
1381944-38-2 structure
Product name:4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
CAS No:1381944-38-2
MF:C7H7BrF2N2
Molecular Weight:237.04500
MDL:MFCD22375001
CID:2772667
PubChem ID:70699919

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

    • 5-bromo-3,4-difluoro-2-N-methylbenzene-1,2-diamine
    • 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine;
    • BS-21348
    • DTXSID10743032
    • 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine
    • 4-BROMO-5,6-DIFLUORO-N1-METHYLBENZENE-1,2-DIAMINE
    • SCHEMBL21425491
    • 1,2-Benzenediamine, 5-bromo-3,4-difluoro-N2-methyl-
    • 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
    • MFCD22375001
    • 1381944-38-2
    • SB77148
    • MDL: MFCD22375001
    • インチ: InChI=1S/C7H7BrF2N2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,12H,11H2,1H3
    • InChIKey: MDQHTXCGSHNVFE-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 235.97600
  • 同位素质量: 235.97607Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 38.1Ų

じっけんとくせい

  • PSA: 38.05000
  • LogP: 3.00540

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine Security Information

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine 税関データ

  • 税関コード:2921590090
  • 税関データ:

    中国税関コード:

    2921590090

    概要:

    292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B997573-50mg
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
1381944-38-2
50mg
$ 50.00 2022-06-06
A2B Chem LLC
AA57081-25g
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
1381944-38-2 98%
25g
$923.00 2024-04-20
abcr
AB335144-10g
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine, 98%; .
1381944-38-2 98%
10g
€756.00 2024-04-19
A2B Chem LLC
AA57081-1g
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
1381944-38-2 98%
1g
$97.00 2024-04-20
A2B Chem LLC
AA57081-10g
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
1381944-38-2 98%
10g
$467.00 2024-04-20
1PlusChem
1P0018NT-25g
1,2-Benzenediamine, 5-bromo-3,4-difluoro-N2-methyl-
1381944-38-2 98%
25g
$1213.00 2025-02-19
abcr
AB335144-5 g
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine; 98%
1381944-38-2
5g
€421.20 2022-08-31
TRC
B997573-100mg
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
1381944-38-2
100mg
$ 65.00 2022-06-06
abcr
AB335144-1 g
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine; 98%
1381944-38-2
1g
€168.40 2022-08-31
abcr
AB335144-1g
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine, 98%; .
1381944-38-2 98%
1g
€178.00 2024-04-19

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine 関連文献

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamineに関する追加情報

Professional Introduction to 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine (CAS No. 1381944-38-2)

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine, with the CAS number 1381944-38-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its bromo and fluoro substituents, which are strategically positioned on a benzene ring. The presence of two amino groups at the 1 and 2 positions, along with an N-methyl group, makes this molecule a versatile intermediate in the synthesis of various bioactive agents.

The< strong> structural features of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine contribute to its unique chemical properties and reactivity. The bromo and fluoro atoms introduce electron-withdrawing effects, which can influence the electronic distribution across the aromatic ring. This modulation of electronic properties is particularly valuable in medicinal chemistry, as it can enhance the binding affinity and selectivity of potential drug candidates.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The< strong> difluorinated derivative of this compound exemplifies such advancements, offering a promising scaffold for designing novel therapeutic agents. Researchers have been exploring its utility in the synthesis of kinase inhibitors, anticancer drugs, and antimicrobial agents.

One of the most compelling aspects of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine is its role as a key intermediate in the production of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its effectiveness in generating compounds that inhibit tyrosine kinases, which are implicated in cancer progression. The< strong> bromo substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

The< strong>N-methyl group in this compound not only enhances its solubility but also contributes to its stability under various reaction conditions. This makes it an ideal candidate for multi-step synthetic routes where maintaining structural integrity is crucial. Additionally, the presence of two amino groups provides multiple sites for further derivatization, allowing chemists to tailor the properties of the final product to meet specific pharmacological requirements.

Recent advancements in computational chemistry have further highlighted the potential of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine as a building block for drug discovery. Molecular modeling studies have shown that derivatives of this compound can effectively interact with target proteins through both hydrophobic and hydrogen bonding interactions. This insight has guided the design of novel inhibitors with improved binding affinities and reduced off-target effects.

The pharmaceutical industry has been particularly keen on exploring fluorinated aromatic diamines due to their potential in developing next-generation therapeutics. The< strong> unique combination of substituents in 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine makes it a valuable asset in synthetic libraries used by medicinal chemists. Its incorporation into drug candidates has led to several promising candidates entering preclinical trials for various therapeutic indications.

In conclusion, 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine (CAS No. 1381944-38-2) represents a significant advancement in pharmaceutical chemistry. Its< strong> multifaceted utility as an intermediate in drug synthesis underscores its importance in modern medicinal research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly critical role in the development of innovative therapies.

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